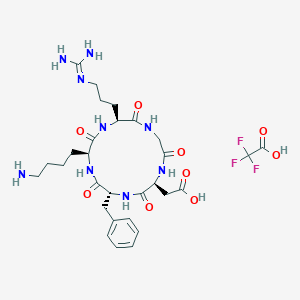

Cyclo(-RGDfK) Trifluoroacetate

Overview

Description

Cyclo(-RGDfK) Trifluoroacetate is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD) . It has been used in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery .

Synthesis Analysis

The synthesis of Cyclo(-RGDfK) Trifluoroacetate involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .Molecular Structure Analysis

The molecular formula of Cyclo(-RGDfK) Trifluoroacetate is C24H34N8O7S • XCF3COOH . The InChi Code is InChI=1S/C24H34N8O7S.C2HF3O2 .Physical And Chemical Properties Analysis

Cyclo(-RGDfK) Trifluoroacetate is a solid substance . It is soluble in both ethanol and water . The molecular weight is 578.6 .Scientific Research Applications

1. Development of PET Imaging Probes

Cyclo(-RGDfK) Trifluoroacetate has been utilized in the development of PET imaging probes. A study by Li et al. (2014) synthesized mono- or bis-cyclo(RGDfK) linked triazine-based conjugates targeting integrin αvβ3 receptors. This conjugate displayed enhanced binding affinity and was effectively used for tumor imaging in mice models (Li et al., 2014).

2. Conjugation for Biological Investigations

Boturyn and Dumy (2001) developed a methodology for the conjugation of cyclo(-RGDfK-) through regioselective derivatization, providing a flexible chemical entry for creating integrin ligands with reporter groups for biological studies (Boturyn & Dumy, 2001).

3. Targeted Gene Delivery Systems

In research by Oba et al. (2007), a cyclic RGD peptide-conjugated block copolymer was synthesized for targeted gene delivery. The copolymer demonstrated increased transfection efficiency in cells with αvβ3 and αvβ5 integrin receptors, indicating its potential as a targetable gene delivery system (Oba et al., 2007).

4. Synthesis of Selective αvβ3-Integrin Antagonists

Dai, Su, and Liu (2000) improved the synthesis of cyclo(-RGDfK-), a selective αvβ3-integrin antagonist. This compound has shown promise in inhibiting angiogenesis and inducing apoptosis in vascular cells, relevant for cancer treatment (Dai, Su, & Liu, 2000).

5. Endothelial Cell Adhesion and Drug Delivery

Marchi-Artzner et al. (2001) incorporated cyclo(-RGDfK-) lipopeptide into artificial membranes, observing selective adhesion and spreading of endothelial cells. This approach could enhance the efficiency of liposomes used as drug carriers (Marchi-Artzner et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-HXSCNMCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-RGDfK) Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)

![(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone](/img/structure/B3037537.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)